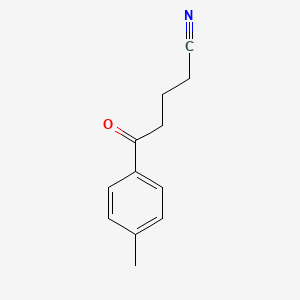

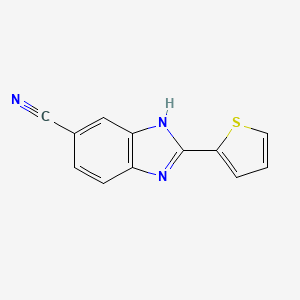

![molecular formula C19H13N3O3 B1429534 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile CAS No. 1417351-89-3](/img/structure/B1429534.png)

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile

説明

“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a chemical compound . It contains a total of 38 atoms, including 13 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile”, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .Molecular Structure Analysis

The molecular structure of “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” contains a total of 40 bonds. These include 27 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amine (aromatic), 1 nitrile (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a white to light yellow crystal powder . It has a molecular weight of 331.3 g/mol.科学的研究の応用

Medicinal Chemistry

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile: is a compound that can be utilized in the development of new pharmaceuticals. Its structure suggests potential activity as a kinase inhibitor, which could be beneficial in designing drugs for cancer therapy. The nitro group and the phenoxyphenyl moiety could interact with various enzymes and receptors, making it a valuable scaffold for drug discovery .

Agriculture

In the agricultural sector, this compound could serve as a precursor for the synthesis of novel agrochemicals. Its aromatic structure and functional groups may be modified to create pesticides or herbicides with specific action mechanisms, potentially leading to more effective crop protection strategies .

Material Science

The compound’s robust aromatic system makes it a candidate for creating advanced materials. It could be incorporated into polymers to enhance their thermal stability or used in the synthesis of organic semiconductors for electronic applications due to its potential for charge transfer .

Environmental Science

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile: might be explored for environmental remediation purposes. Its chemical properties suggest it could be involved in the degradation of pollutants or the synthesis of sensors for detecting hazardous substances in the environment .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical methods such as HPLC or LC-MS. Its unique spectral properties allow for the precise quantification and identification of similar compounds in complex mixtures .

Biochemistry

In biochemistry research, the compound could be used to study protein interactions. The phenoxyphenyl group might mimic certain biological molecules, making it useful in probing the active sites of enzymes or in the development of biochemical assays .

Pharmacology

The pharmacological potential of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile is significant. It could be investigated for its efficacy in modulating biological pathways, which is crucial for understanding disease mechanisms and developing therapeutic interventions .

Chemical Engineering

Lastly, in chemical engineering, this compound could be involved in process optimization. Its stability under various conditions makes it suitable for use in high-temperature reactions or as a component in catalyst design, improving industrial chemical processes .

Safety and Hazards

Chemicals similar to “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

特性

IUPAC Name |

3-nitro-4-(4-phenoxyanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBISPJZYJEXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol](/img/structure/B1429452.png)

![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)

![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)